2-Azido-4-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
118078-65-2 |
|---|---|
Molecular Formula |
C6H3F3N4 |
Molecular Weight |
188.11 g/mol |
IUPAC Name |
2-azido-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)4-1-2-11-5(3-4)12-13-10/h1-3H |
InChI Key |
YEVJBRIULNDUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azido 4 Trifluoromethyl Pyridine and Analogous Azidopyridines
Strategies for Introducing the Azido (B1232118) Moiety onto the Pyridine (B92270) Core
The introduction of the azido group onto a pyridine ring is a key transformation in the synthesis of 2-azido-4-(trifluoromethyl)pyridine. The two principal methods to achieve this are nucleophilic aromatic substitution (SNAr) on halopyridines and diazotization of aminopyridines.
Nucleophilic Aromatic Substitution (SNAr) with Azide (B81097) Sources on Halopyridines
Nucleophilic aromatic substitution (SNAr) stands out as a prevalent method for the synthesis of azidopyridines. This reaction typically involves the displacement of a halide from a halopyridine by an azide anion. The reactivity of the halopyridine is significantly influenced by the nature of the halogen and the presence of electron-withdrawing groups on the pyridine ring.
For the synthesis of this compound, a common precursor is a 2-halo-4-(trifluoromethyl)pyridine, such as 2-fluoro-4-(trifluoromethyl)pyridine (B38514) or 2-chloro-4-(trifluoromethyl)pyridine (B1345723). The electron-withdrawing trifluoromethyl group at the 4-position activates the 2-position towards nucleophilic attack. stackexchange.com The reaction is typically carried out using an azide source, most commonly sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). prepchem.com
The choice of the leaving group (the halogen) can affect the reaction conditions. Fluorine is often the best leaving group in SNAr reactions on pyridines due to its high electronegativity, which strongly polarizes the C-F bond. sci-hub.se However, chloro- and bromo-pyridines are also effective substrates. For instance, the synthesis of 2-azido-6-(trifluoromethyl)pyridine (B6189040) has been achieved by heating 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) with sodium azide in DMSO. prepchem.com Similarly, this compound can be prepared from 2-fluoro-4-(trifluoromethyl)pyridine. prepchem.com
A study on the synthesis of various substituted pyridines demonstrated that the reactivity of 2-halopyridines towards sulfur nucleophiles decreases in the order I > Br > Cl > F, suggesting that the polarizability of the halogen can also play a role. sci-hub.se However, with oxygen nucleophiles, the reverse order (F > Cl > Br > I) was observed, indicating that the reaction mechanism and the nature of the nucleophile can influence the leaving group ability. sci-hub.se
| Precursor | Azide Source | Solvent | Conditions | Product | Reference |
| 2-Fluoro-4-(trifluoromethyl)pyridine | NaN3 | - | - | This compound | prepchem.com |
| 2-Fluoro-6-(trifluoromethyl)pyridine | NaN3 | DMSO | 80°C, 18 hours | 2-Azido-6-(trifluoromethyl)pyridine | prepchem.com |
| Pentafluoropyridine | NaN3 | Acetonitrile | - | 4-Azido-2,3,5,6-tetrafluoropyridine (B1197644) | rsc.orgscispace.com |
| 3-Chloro-2,4,5,6-tetrafluoropyridine | NaN3 | Acetonitrile | - | 4-Azido-3-chloro-2,5,6-trifluoropyridine | rsc.orgscispace.com |
Diazotization-Based Routes from Aminopyridines, including Continuous Flow Approaches
An alternative and widely used method for the synthesis of azidopyridines is the diazotization of the corresponding aminopyridine, followed by treatment with an azide source. This two-step process begins with the conversion of the amino group into a diazonium salt, which is then displaced by an azide ion.
The diazotization of 2-aminopyridines and 4-aminopyridines in dilute mineral acid leads to the formation of diazonium ions. rsc.org For the synthesis of this compound, the starting material would be 2-amino-4-(trifluoromethyl)pyridine (B24480). sigmaaldrich.commedchemexpress.comglpbio.com The diazotization is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) (NaNO2) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The resulting diazonium salt is generally unstable and is used in situ. Subsequent addition of sodium azide leads to the formation of the desired this compound.
It is important to note that pyridine-2-diazonium salts are known to be very unstable and generally cannot be isolated. google.com This inherent instability necessitates careful control of reaction conditions. To address the safety concerns associated with the handling of potentially explosive organic azides and unstable diazonium intermediates, continuous flow methodologies have emerged as a powerful tool. cam.ac.ukrsc.org Flow chemistry offers enhanced safety by minimizing the volume of hazardous intermediates at any given time and allowing for precise control over reaction parameters such as temperature and residence time. beilstein-journals.orgtib.eunih.gov The diazotization of anilines to form aryl azides has been successfully implemented in continuous flow systems, providing a safer and more efficient route to these compounds. beilstein-journals.org This approach can be extrapolated to the synthesis of azidopyridines, offering a significant advantage for larger-scale preparations.
Incorporation of the Trifluoromethyl Group
Trifluoromethylation of Pyridine Rings
Direct C-H trifluoromethylation of pyridines has become an area of intense research. One strategy involves the activation of the pyridine ring as an N-methylpyridinium salt, followed by treatment with a trifluoromethylating agent. For instance, a method for the regioselective direct C-H trifluoromethylation of pyridine has been developed using pyridinium (B92312) iodide salts treated with trifluoroacetic acid in the presence of silver carbonate. nih.gov Such methods offer the potential for late-stage functionalization, but their applicability to substituted pyridines needs to be evaluated on a case-by-case basis.
Another approach involves the simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures using transition metal-based catalysts. jst.go.jp While effective for producing certain trifluoromethylated pyridines, this method may lack the selectivity required for more complex substitution patterns.
Building Block Synthesis Incorporating Pre-formed Trifluoromethylated Pyridines
A more common and often more controlled approach is to start with a commercially available or readily synthesized pyridine derivative that already contains the trifluoromethyl group. A key intermediate for many trifluoromethylated pyridines is 2-chloro-4-(trifluoromethyl)pyridine. sigmaaldrich.com This compound serves as a versatile building block for the synthesis of various agrochemicals and pharmaceuticals. jst.go.jp
The synthesis of 2-chloro-4-(trifluoromethyl)pyridine itself can be accomplished through multi-step sequences. One patented method involves a route starting from vinyl n-butyl ether, which is converted in several steps to 2-hydroxy-4-(trifluoromethyl)pyridine, followed by a chlorination reaction to yield the desired product. google.com Another approach to functionalized trifluoromethylpyridines involves the iodination of a pre-existing trifluoromethylated pyridine. For example, 5-chloro-2-(trifluoromethyl)pyridine (B1590180) can be treated with lithium diisopropylamide (LDA) and then iodine to produce 5-chloro-4-iodo-2-(trifluoromethyl)pyridine. chemicalbook.com
Once the trifluoromethylated pyridine building block, such as 2-chloro-4-(trifluoromethyl)pyridine, is obtained, it can be used in the subsequent azidation step as described in section 2.1.1.
Multi-Step Synthetic Sequences for this compound Derivatives
The synthesis of this compound and its derivatives typically involves a multi-step sequence that combines the strategies for introducing the trifluoromethyl group and the azido moiety. A common and practical route would be:
Synthesis or acquisition of a suitable 4-(trifluoromethyl)pyridine (B1295354) precursor. A key starting material is 2-chloro-4-(trifluoromethyl)pyridine. sigmaaldrich.com As mentioned, this can be synthesized via various routes, including the cyclocondensation of smaller fragments to build the pyridine ring with the trifluoromethyl group already in place. google.com
Introduction of the azido group. The 2-chloro-4-(trifluoromethyl)pyridine can then be subjected to nucleophilic aromatic substitution with sodium azide. The electron-withdrawing effect of the trifluoromethyl group at the 4-position facilitates the displacement of the chloride at the 2-position. This reaction is typically performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
An alternative sequence could involve:
Synthesis of 2-amino-4-(trifluoromethyl)pyridine. This compound is commercially available and serves as a direct precursor. sigmaaldrich.commedchemexpress.comglpbio.com
Diazotization and azidation. The 2-amino-4-(trifluoromethyl)pyridine can be converted to the corresponding diazonium salt, which is then reacted in situ with sodium azide to yield this compound.
The choice of synthetic route will often depend on the availability and cost of starting materials, as well as the desired scale of the reaction. For laboratory-scale synthesis, the diazotization of the readily available aminopyridine may be convenient. For larger-scale production, a route starting from a halopyridine might be more economical, especially if continuous flow processing can be employed for the azidation step to mitigate safety concerns.
Reactivity and Chemical Transformations of 2 Azido 4 Trifluoromethyl Pyridine
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of the reactivity of 2-Azido-4-(trifluoromethyl)pyridine, providing efficient pathways to complex nitrogen-containing heterocyclic structures. The azide (B81097) group readily undergoes [3+2] cycloadditions with various dipolarophiles, most notably alkynes, to form stable five-membered triazole rings.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.gov In this reaction, this compound reacts with terminal alkynes in the presence of a copper(I) catalyst to yield 1,2,3-triazole products. The reaction is typically carried out using a Cu(I) source, which can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. beilstein-journals.org
A defining feature of the CuAAC reaction is its high degree of regioselectivity. The reaction mechanism, which involves the formation of a copper acetylide intermediate, almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov While direct regioselectivity studies on this compound are not extensively documented in the literature, extensive research on analogous compounds, such as 2-azido-4-(trifluoromethyl)pyrimidines, confirms this outcome. researchgate.net In the reaction of these closely related azides with phenylacetylene, the formation of the 6-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)pyrimidine was the sole regioisomer observed. researchgate.net This high regioselectivity is a general and reliable feature of the CuAAC reaction, driven by the stepwise, copper-mediated mechanism that sterically and electronically favors the approach of the azide to form the 1,4-isomer. nih.govacs.org Therefore, it is predicted that the reaction of this compound with a terminal alkyne will similarly produce the corresponding 1-(4-(trifluoromethyl)pyridin-2-yl)-4-substituted-1H-1,2,3-triazole.
The CuAAC reaction is known for its broad substrate scope, tolerating a wide variety of functional groups on the alkyne reaction partner. acs.orgnih.gov This allows for the synthesis of a diverse library of triazole-containing compounds. Research on related azides demonstrates that both aliphatic and aromatic terminal alkynes can be successfully employed. researchgate.net The reaction is generally not significantly affected by the electronic properties of the substituents on the alkyne. However, the reaction is limited to terminal alkynes, as internal alkynes are generally unreactive under standard CuAAC conditions. rsc.org Sterically hindered terminal alkynes may also exhibit reduced reaction rates.
Table 1: Predicted Products of CuAAC Reaction with this compound
| Alkyne Substrate | Predicted 1,4-Disubstituted Triazole Product |
| Phenylacetylene | 1-(4-(Trifluoromethyl)pyridin-2-yl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | (1-(4-(Trifluoromethyl)pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanol |
| 1-Ethynyl-4-fluorobenzene | 4-(4-Fluorophenyl)-1-(4-(trifluoromethyl)pyridin-2-yl)-1H-1,2,3-triazole |
| 3,3-Dimethyl-1-butyne | 4-(tert-Butyl)-1-(4-(trifluoromethyl)pyridin-2-yl)-1H-1,2,3-triazole |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC, as it proceeds without the need for a cytotoxic metal catalyst. nih.gov The reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with azides to form triazoles. While specific studies detailing the SPAAC of this compound are limited, the electronic properties of the azide are known to influence the reaction rate. The presence of electron-withdrawing groups on the azide, such as the trifluoromethyl group and the pyridine (B92270) ring, is expected to accelerate the reaction. Research on other electron-deficient aromatic azides, such as tetra-fluorinated aromatic azides, has shown significantly enhanced reaction kinetics in SPAAC. nih.gov This suggests that this compound would be a highly reactive partner in SPAAC reactions, making it suitable for applications where metal catalysts are undesirable, such as in biological systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Form 1,2,3-Triazoles
Denitrogenation Reactions and Nitrene Chemistry
Upon thermal or photochemical activation, this compound can undergo denitrogenation, extruding a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate: 4-(trifluoromethyl)pyridin-2-nitrene. These nitrenes are electron-deficient species that can engage in a variety of subsequent chemical transformations.
The generation of nitrenes from azidopyridines is a well-established process. Thermal decomposition of related polyfluoroazidopyridines has been shown to produce nitrenes that can undergo subsequent reactions such as C-H bond insertion and cycloaddition. rsc.orgrsc.org For instance, the thermolysis of 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) in cyclohexane (B81311) resulted in the formation of the C-H insertion product, 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine. rsc.org
Photochemical methods, often employing UV light or visible-light photosensitizers, can also be used to generate nitrenes from azides under milder conditions. acs.org The resulting 4-(trifluoromethyl)pyridin-2-nitrene, being a highly reactive intermediate, is not typically isolated but is trapped in situ by other reagents present in the reaction mixture. Its reactivity is expected to include:
Intramolecular Rearrangement: The nitrene could potentially rearrange to form other isomeric structures.
Intermolecular C-H Insertion: Reaction with hydrocarbons can lead to the formation of new C-N bonds.
Aziridination: Cycloaddition with alkenes to form three-membered aziridine (B145994) rings. Studies on perfluoro-(2-azido-4-isopropylpyridine) have shown that it reacts with acrylonitrile (B1666552) to give the corresponding aziridine. rsc.org
Dimerization: In the absence of other trapping agents, the nitrene could dimerize to form an azo compound.
The specific reaction pathway taken by the nitrene generated from this compound would depend on the reaction conditions and the substrates present.
Intramolecular Cyclizations Involving Nitrene Insertion and Annulation
The thermal or photochemical decomposition of aryl azides typically proceeds through the extrusion of dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate. In the case of this compound, the resulting 4-(trifluoromethyl)pyridin-2-nitrene can undergo several intramolecular reactions.
One potential pathway is C-H insertion. Studies on related azidopyridines have shown that the generated nitrene can insert into adjacent C-H bonds. For instance, the thermal decomposition of 4-azido-2,3,5,6-tetrafluoropyridine in the presence of cyclohexane yields the C-H insertion product, 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine. rsc.org While direct intramolecular C-H insertion within the 4-(trifluoromethyl)pyridin-2-nitrene itself is limited by the absence of adjacent alkyl side chains, this reactivity becomes relevant in the presence of other molecules.
A more significant intramolecular transformation is annulation, where the nitrene attacks another part of the molecule to form a new ring. Research on the thermal decomposition of 2-azidodiphenylmethanes shows that the nitrene intermediate can lead to the formation of fused heterocyclic systems like 10H-azepinoindoles. rsc.org This type of cyclization involves the expansion of the aromatic system, a potential reaction pathway for the nitrene derived from this compound, especially if suitable substituents are present on the pyridine ring. The generation of nitrenes can be influenced by reaction conditions; for example, visible light-activated transition metal complexes can serve as triplet sensitizers to selectively produce triplet nitrenes from azidoformates, which exhibit distinct reactivity, favoring aziridination over C-H insertion. nih.gov
Reactions Leading to Fused Heterocyclic Systems (e.g., Tetrazolo[1,5-a]pyridines)
One of the most characteristic reactions of 2-azidopyridines is their intramolecular cyclization to form a fused tetrazole ring. This transformation results in an equilibrium between the azide and the tetrazole tautomers. For this compound, this involves a reversible ring-chain tautomerism to form 7-(trifluoromethyl)tetrazolo[1,5-a]pyridine. researchgate.netosti.gov
This azide-tetrazole equilibrium is a well-documented phenomenon in azido-heterocycles and is significantly influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. researchgate.netrsc.orgosti.gov Studies on the analogous compound, 2-azido-4-trifluoromethylpyrimidine, have provided detailed insights into this equilibrium. researchgate.netosti.gov In a non-polar solvent like chloroform (B151607) (CDCl₃), the compound exists exclusively in the open-chain azide form. researchgate.netosti.gov However, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), an equilibrium is established between the azide and the fused tetrazolo[1,5-a]pyrimidine (B1219648). researchgate.netosti.gov For 2-azido-4-trifluoromethylpyrimidine, the equilibrium heavily favors the azide form, though the tetrazole tautomer is observable. researchgate.net The electron-withdrawing trifluoromethyl group plays a crucial role in the position of this equilibrium.
The synthesis of these tetrazolo[1,5-a]pyridine (B153557) systems can be achieved by reacting the corresponding 2-halopyridines with an azide source, such as sodium azide or trimethylsilyl (B98337) azide. rsc.orgorganic-chemistry.orgorganic-chemistry.org
Table 1: Influence of Solvent on Azide-Tetrazole Equilibrium for 2-Azido-4-(trifluoromethyl)pyrimidine
| Solvent | Predominant Form | Observation | Citation |
|---|---|---|---|
| CDCl₃ | 2-Azidopyrimidine (B1655621) | Exists solely as the azide tautomer. | researchgate.netosti.gov |
| DMSO-d₆ | 2-Azidopyrimidine | Exists in equilibrium with the tetrazolo[1,5-a]pyrimidine tautomer, though the azide is the major component. | researchgate.netosti.gov |
Nucleophilic Reactivity of the Pyridine Nitrogen and Trifluoromethyl Group
The electronic properties of this compound are dominated by the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group. This group significantly decreases the electron density of the pyridine ring, which has profound effects on the reactivity of the pyridine nitrogen.
The basicity and nucleophilicity of the pyridine nitrogen are substantially reduced compared to pyridine itself. The strong inductive effect of the CF₃ group lowers the energy of the nitrogen's lone pair of electrons, making them less available for donation to protons or other electrophiles. A similar effect is observed in other heterocyclic systems; for example, an 8-CF₃ group in guanosine (B1672433) dramatically decreases the nucleophilicity of the adjacent N7 nitrogen atom. acs.org Consequently, reactions that rely on the nucleophilicity of the pyridine nitrogen, such as quaternization with alkyl halides, are expected to be significantly slower or require more forcing conditions.
The trifluoromethyl group itself is generally unreactive toward nucleophiles under standard conditions. Its stability is a hallmark of its chemical nature. However, the CF₃ group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it (positions 3, 5, and 6), should a suitable leaving group be present at one of those positions.
Reductive Transformations of the Azido (B1232118) Moiety
The azido group is a versatile functional group that can be readily reduced to an amino group, providing a synthetic route to 2-amino-4-(trifluoromethyl)pyridine (B24480). Several methods are available for this transformation.
Catalytic hydrogenation is a common and efficient method. The reduction of the related tetrazolo[1,5-a]pyrimidine system, which is in equilibrium with the 2-azidopyrimidine, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst successfully yields the corresponding 2-aminopyrimidine. beilstein-archives.org This method is generally clean and high-yielding.
Another fundamental reaction of azides is the Staudinger reaction. Aryl azides react smoothly with triaryl- or trialkylphosphines, such as triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. rsc.orgrsc.org This reaction typically proceeds at room temperature. The resulting iminophosphorane can then be hydrolyzed under mild aqueous conditions to afford the primary amine (2-amino-4-(trifluoromethyl)pyridine) and the corresponding phosphine (B1218219) oxide. This two-step process is known for its mild conditions and tolerance of a wide variety of other functional groups.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 4-(Trifluoromethyl)pyridin-2-nitrene |
| 4-Azido-2,3,5,6-tetrafluoropyridine |
| 4-(Cyclohexylamino)-2,3,5,6-tetrafluoropyridine |
| 2-Azidodiphenylmethane |
| 10H-Azepinoindole |
| 7-(Trifluoromethyl)tetrazolo[1,5-a]pyridine |
| 2-Azido-4-trifluoromethylpyrimidine |
| Tetrazolo[1,5-a]pyrimidine |
| 2-Halopyridine |
| Sodium azide |
| Trimethylsilyl azide |
| Guanosine |
| 2-Amino-4-(trifluoromethyl)pyridine |
| 2-Aminopyrimidine |
| Triphenylphosphine |
| Iminophosphorane |
Spectroscopic Characterization and Computational Studies of 2 Azido 4 Trifluoromethyl Pyridine
Advanced Spectroscopic Characterization
The elucidation of the precise chemical structure and the study of the dynamic processes of 2-Azido-4-(trifluoromethyl)pyridine rely on a combination of sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable in providing a complete picture of the molecule's characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the atomic-level structure of this compound. By analyzing the magnetic properties of its constituent nuclei, detailed information about the connectivity of atoms and the electronic environment within the molecule can be obtained.
The primary structure of this compound is unequivocally confirmed through the analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra. Each of these techniques provides unique and complementary information.
¹H NMR spectroscopy reveals the number and environment of the hydrogen atoms in the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the azide (B81097) and trifluoromethyl groups. The coupling constants (J) between adjacent protons provide information about their spatial relationships.
¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of the attached functional groups. The carbon atom attached to the trifluoromethyl group, as well as the carbons in the pyridine ring, exhibit characteristic signals that aid in the complete assignment of the structure.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. This compound displays a characteristic signal in the ¹⁹F NMR spectrum corresponding to the -CF₃ group. The chemical shift of this signal can be influenced by the solvent and the electronic nature of the pyridine ring.
| ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Chemical Shift (δ) / ppm | Chemical Shift (δ) / ppm | Chemical Shift (δ) / ppm |
| Data not available in search results. | Data not available in search results. | Data not available in search results. |
A key feature of 2-azidopyridines is their existence in equilibrium with a fused tetrazole ring system, a phenomenon known as azide-tetrazole tautomerism. In the case of this compound, it can exist in equilibrium with its tautomeric form, 7-(trifluoromethyl)tetrazolo[1,5-a]pyridine.
¹⁵N NMR spectroscopy is an exceptionally powerful technique for studying this tautomerism, as it directly probes the nitrogen atoms involved in the process. The azide group (-N₃) has three distinct nitrogen environments (α, β, and γ), which give rise to characteristic signals in the ¹⁵N NMR spectrum. The tetrazole ring also has a unique set of nitrogen signals. By observing the presence and integration of signals corresponding to both tautomers, their relative populations in a given solvent and at a specific temperature can be determined. For related azidopyrimidines, studies have shown that the azide form is often favored in nonpolar solvents, while the tetrazole form can be more prevalent in polar solvents. researchgate.netosti.gov
| Tautomer | ¹⁵N NMR Chemical Shifts (δ) / ppm |
| This compound | Data not available in search results. |
| 7-(Trifluoromethyl)tetrazolo[1,5-a]pyridine | Data not available in search results. |
The interconversion between the azide and tetrazole tautomers is a dynamic process. Exchange Spectroscopy (EXSY) , a two-dimensional NMR technique, is employed to study the kinetics of this tautomerization. EXSY experiments can detect the chemical exchange between the nitrogen signals of the azide and tetrazole forms. By analyzing the cross-peaks in the EXSY spectrum, the rate constants for the forward and reverse reactions of the tautomeric equilibrium can be determined. This provides valuable thermodynamic and kinetic parameters for the rearrangement process, offering a deeper understanding of the stability and reactivity of each tautomer. Studies on analogous trifluoromethyl-substituted pyrimidines have successfully utilized EXSY to determine these kinetic parameters. researchgate.netosti.gov
Infrared (IR) Spectroscopy for Azide and Tetrazole Fingerprints
Infrared (IR) spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups in a molecule. In the context of this compound, IR spectroscopy is particularly useful for distinguishing between the azide and tetrazole tautomers, as each form possesses a unique vibrational "fingerprint."
The azide group exhibits a strong and characteristic asymmetric stretching vibration (νₐₛ) typically in the range of 2100-2160 cm⁻¹. This sharp absorption band is a clear indicator of the presence of the azide tautomer.
The tetrazole ring , on the other hand, does not have the strong azide absorption. Instead, it displays a series of characteristic ring stretching and bending vibrations at lower frequencies. The absence of the strong azide peak and the appearance of these new bands are indicative of the tetrazole form. By comparing the IR spectra of a sample under different conditions (e.g., in different solvents or at different temperatures), the position of the tautomeric equilibrium can be qualitatively assessed.
| Functional Group | **Characteristic IR Absorption (cm⁻¹) ** |
| Azide (N₃) asymmetric stretch | Data not available in search results. |
| Tetrazole ring vibrations | Data not available in search results. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound, HRMS is used to confirm its elemental composition. The experimentally measured exact mass is compared with the theoretically calculated mass for the chemical formula C₆H₃F₃N₄. A close match between these two values provides unambiguous confirmation of the molecular formula. The exact mass of this compound is 188.03100 u.
X-ray Crystallography for Solid-State Molecular Architecture
To date, a specific X-ray crystal structure for this compound has not been reported in publicly available literature. However, valuable insights into its likely solid-state conformation can be gleaned from crystallographic studies of closely related azidopyridine and trifluoromethyl-substituted heterocyclic compounds.
X-ray diffraction studies on analogous azido-containing heterocycles, such as 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, reveal an essentially planar molecular geometry. nih.gov In this related structure, the dihedral angles between the constituent aromatic rings are minimal. nih.gov It is probable that this compound also adopts a largely planar conformation in the solid state, with the azide group oriented in the plane of the pyridine ring. The planarity would be favored to maximize electronic conjugation.
Furthermore, studies on metal complexes containing trifluoromethyl groups, such as (η5-C6H7)Fe(CO)2CF3, provide precise measurements for C-F bond lengths and F-C-F bond angles. nih.gov In this iron complex, the average C-F bond length is 1.355(4) Å, and the F-C-F bond angle is 103.2°. nih.gov These values are typical for trifluoromethyl groups bonded to a larger molecular framework and are expected to be similar in this compound.
The solid-state packing of this compound would likely be influenced by intermolecular interactions. In similar azido-containing compounds, C—H⋯N hydrogen bonds and π–π stacking interactions are observed to form ribbon-like structures in the crystal lattice. nih.gov The presence of the electronegative trifluoromethyl group and the azide moiety in this compound could lead to significant dipole-dipole interactions, further influencing the crystal packing.
Theoretical and Computational Chemistry
Computational chemistry provides a powerful lens through which to examine the molecular properties of this compound in the absence of extensive experimental data. Density Functional Theory (DFT) and other ab initio methods can elucidate its geometric and electronic structure, as well as the energetics of its potential reactions.
Density Functional Theory (DFT) for Geometric and Electronic Structure Elucidation
DFT calculations are instrumental in predicting the optimized geometry and electronic properties of molecules like this compound. For the parent compound, 2-azidopyridine (B1249355), DFT studies have shown that the cis-conformer, where the azide group is oriented towards the ring nitrogen, is slightly more stable than the trans-conformer. researchgate.net The rotational barrier around the C-N bond connecting the pyridine ring and the azide group is calculated to be approximately 7 kcal/mol. researchgate.net It is anticipated that this compound would exhibit similar conformational preferences.
The introduction of the strongly electron-withdrawing trifluoromethyl group at the 4-position is expected to significantly influence the electronic distribution within the pyridine ring. DFT calculations on related trifluoromethyl-substituted pyrimidines have been performed to understand these effects. osti.gov These studies help in predicting bond lengths, bond angles, and charge distributions, which are crucial for understanding the molecule's reactivity.
Table 1: Predicted Geometric Parameters for this compound (Based on DFT Calculations of Analogous Compounds)
| Parameter | Predicted Value | Reference Compound |
| C-N (Pyridine-Azide) Bond Length | ~1.40 Å | 2-Azidopyridine researchgate.net |
| N=N=N (Azide) Angle | ~170-175° | Organic Azides |
| C-CF3 Bond Length | ~1.49 Å | Trifluoromethylated Aromatics |
| C-F Bond Length | ~1.35 Å | (η5-C6H7)Fe(CO)2CF3 nih.gov |
| F-C-F Bond Angle | ~103-106° | (η5-C6H7)Fe(CO)2CF3 nih.gov |
Mechanistic Pathway Calculations for Key Reactions and Tautomerization
A key aspect of the chemistry of 2-azidopyridines is their tautomeric equilibrium with the corresponding tetrazolo[1,5-a]pyridine (B153557). Computational studies on 2-azidopyrimidine (B1655621) systems bearing a trifluoromethyl group have shown that the position of this equilibrium is highly dependent on the solvent. osti.gov In a nonpolar solvent like chloroform (B151607) (CDCl3), the azide form is exclusively observed. osti.gov However, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO-d6), an equilibrium exists between the azide and the tetrazole tautomers. osti.gov For 2-azido-4-trifluoromethylpyrimidine, the azide form is the predominant tautomer in DMSO-d6. researchgate.net DFT calculations can be employed to determine the thermodynamic and kinetic parameters of this tautomeric rearrangement, providing insights into the transition state and activation energy of the cyclization process. osti.gov
The photochemistry of azidopyridines is another area where mechanistic calculations are vital. Upon irradiation, azides can extrude dinitrogen to form highly reactive nitrenes. Computational studies on 4-azidopyridine (B1251144) have shown that excitation to the lowest excited states facilitates the decomposition of the azide group. researchgate.net Similar pathways are expected for this compound, and DFT calculations can map out the potential energy surface for this process.
Molecular Orbital Analysis and Charge Distribution Studies
Molecular orbital (MO) analysis provides a detailed picture of the electronic structure and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they dictate the molecule's behavior in chemical reactions.
For 2-azidopyridine, DFT calculations have shown that the HOMO and LUMO are primarily of π-character, localized on the pyridine ring and the azide group. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and chemical reactivity. The introduction of the electron-withdrawing trifluoromethyl group at the 4-position is expected to lower the energy of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and thus the molecule's spectroscopic and chemical properties.
Table 2: Calculated Molecular Orbital Energies for 2-Azidopyridine (DFT B3LYP/6-311+G(d,p))
| Molecular Orbital | Energy (eV) |
| HOMO-2 | - |
| HOMO | - |
| LUMO | - |
| LUMO+2 | - |
| LUMO+4 | - |
| Specific energy values for this compound require dedicated computational studies. The table illustrates the type of data obtained from MO analysis of the parent compound. researchgate.net |
Charge distribution studies, typically performed using methods like Natural Bond Orbital (NBO) analysis, reveal the partial atomic charges on each atom within the molecule. The electronegative nitrogen atoms of the pyridine ring and the azide group, along with the highly electronegative fluorine atoms of the trifluoromethyl group, will carry partial negative charges. Conversely, the carbon atoms attached to these electronegative groups will exhibit partial positive charges. This charge distribution map is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.
Synthetic Applications of 2 Azido 4 Trifluoromethyl Pyridine in Organic Synthesis
Building Block for Complex Heterocyclic Systems
The unique electronic properties and reactivity of 2-azido-4-(trifluoromethyl)pyridine make it an important building block for the synthesis of diverse and complex heterocyclic structures. The azide (B81097) moiety can undergo a variety of transformations, including cycloadditions and nitrene-mediated reactions, while the pyridine (B92270) ring provides a stable aromatic scaffold.
Precursor for Novel Fused Pyridine Derivatives
The azide group in this compound is a key functional group for the construction of fused heterocyclic systems. Azides can react as 1,3-dipoles in cycloaddition reactions or generate highly reactive nitrenes upon thermal or photochemical decomposition, which can then undergo intramolecular cyclization to form new rings fused to the pyridine core.
For instance, azidopyridines are known to participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles like alkynes and alkenes. rsc.org Reaction with an alkyne, for example, would yield a triazolopyridine structure. While specific examples detailing the intramolecular cyclization of this compound to form fused systems are not prevalent in readily available literature, the reactivity of analogous azidopyridines suggests its high potential in this area. For example, the thermal decomposition of azidopyridines can lead to C-H insertion reactions, which, if occurring intramolecularly, would result in fused ring systems. rsc.org The synthesis of various fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, often starts from functionalized pyridine precursors, highlighting the general strategy of building upon the pyridine core.
Synthesis of Multifunctionalized Compounds
Beyond fused systems, this compound serves as a precursor for pyridine derivatives bearing multiple functional groups. The azide itself can be transformed into other important functionalities. A primary example is its reduction to an amino group, yielding 2-amino-4-(trifluoromethyl)pyridine (B24480). This amine can then serve as a handle for a vast array of subsequent reactions, such as amide bond formation, diazotization, or as a nucleophile in substitution reactions.
Furthermore, the azide can participate in the Staudinger reaction with phosphines to form iminophosphoranes. rsc.orgrsc.org These intermediates are highly valuable in their own right, for example, in the aza-Wittig reaction to form C=N bonds. The trifluoromethyl group also influences the reactivity of the pyridine ring, making it susceptible to certain nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents. The synthesis of related compounds like 2-azido-6-(trifluoromethyl)pyridine (B6189040) is achieved by reacting the corresponding fluoro-pyridine with sodium azide, a common method for introducing the azido (B1232118) group. prepchem.com
Scaffold for Fluorine-Containing Organic Molecules
The incorporation of fluorine, and particularly the trifluoromethyl (CF3) group, into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov Trifluoromethylpyridine (TFMP) derivatives are recognized as crucial intermediates for many active pharmaceutical and agrochemical ingredients. nih.gov
This compound is a prime example of a TFMP building block. It provides a ready-made scaffold containing the desirable 4-(trifluoromethyl)pyridine (B1295354) moiety. nih.gov Synthesizing complex molecules by starting with this scaffold is often more efficient than attempting to introduce the trifluoromethyl group at a later stage. nih.gov The azide group offers a versatile point for chemical elaboration, allowing this fluorinated core to be integrated into a larger molecular architecture. For example, Flonicamid, an insecticide, features the 4-trifluoromethyl-pyridine structure, underscoring the industrial relevance of this particular scaffold. nih.gov The synthesis of such compounds often relies on building blocks where the TFMP core is already assembled. researchgate.net
Applications in Late-Stage Functionalization Methodologies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.govacs.org The azide group of this compound makes it an ideal reagent for LSF.
An azide-containing fragment can be introduced into a complex molecule, and its subsequent, highly specific reactions allow for the installation of new functionality without disturbing the rest of the molecule. For instance, the azide can be used in biorthogonal reactions, such as the Staudinger ligation or click chemistry, to attach probes, linkers, or other molecular fragments. nih.gov While direct C-H functionalization is a common LSF approach for pyridine rings, having a pre-installed reactive handle like an azide offers an alternative and highly selective route for modification. unimi.itresearchgate.net The azide's ability to react under mild conditions makes it suitable for use with sensitive and complex substrates, a key requirement for successful LSF. nih.gov
Role as a "Click Chemistry" Component in Materials and Chemical Biology (Synthetic Aspects Only)
The azide-alkyne cycloaddition, the cornerstone of "click chemistry," is a powerful tool for covalently linking molecules in a specific and efficient manner. organic-chemistry.org this compound is perfectly suited for this role due to its terminal azide group. It can react with terminal or strained alkynes to form stable 1,2,3-triazole rings.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, this compound can react with a terminal alkyne to exclusively form the 1,4-disubstituted triazole isomer. organic-chemistry.org This reaction is known for its high yield, broad functional group tolerance, and mild reaction conditions. organic-chemistry.orgekb.eg The presence of the pyridine nitrogen adjacent to the azide group may even accelerate the reaction through chelation with the copper catalyst, a phenomenon observed with other picolyl azides. nih.govnih.gov This allows the 4-(trifluoromethyl)pyridine unit to be efficiently conjugated to polymers, surfaces, or biomolecules that have been tagged with an alkyne.
| Reactant 1 | Reactant 2 | Reaction Type | Product Feature |
| This compound | Terminal Alkyne | CuAAC | 1,4-disubstituted-1,2,3-triazole |
| This compound | Strained Cyclooctyne (B158145) | SPAAC | Fused triazole-cyclooctene ring |
Conclusion and Future Research Perspectives
Summary of Key Advances in the Chemistry of 2-Azido-4-(trifluoromethyl)pyridine
The development of synthetic routes to this compound has been a crucial first step in unlocking its chemical potential. A significant advancement has been its preparation from commercially available 2-fluoro-4-(trifluoromethyl)pyridine (B38514) through nucleophilic aromatic substitution with sodium azide (B81097). This method provides a straightforward and efficient entry point to the target molecule.
A noteworthy characteristic of this compound is its participation in azide-tetrazole tautomerism. Research has shown that in certain solvents, an equilibrium exists between the azide form and its fused tetrazole isomer, 5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine. researchgate.net The position of this equilibrium is influenced by the solvent polarity, with the azide form being predominant in less polar solvents like chloroform-d (B32938), while the tetrazole form is more favored in dimethyl sulfoxide-d6. researchgate.net Understanding and controlling this tautomerism is critical for predicting and harnessing its reactivity.
The azide functionality of this compound is a gateway to a variety of important chemical transformations, most notably [3+2] cycloaddition reactions. This has been demonstrated in catalyst-free cycloadditions with alkynes, such as 4,4,4-trifluoro-2-butynoic acid, to afford substituted triazole derivatives. rsc.orgnih.gov These "click" reactions are highly efficient and regioselective, providing a reliable method for the synthesis of complex heterocyclic systems.
Unexplored Reactivity and Synthetic Opportunities
While significant strides have been made, the full reactive potential of this compound remains to be unlocked. The exploration of its reactivity with a broader range of dipolarophiles in [3+2] cycloadditions is a promising area for future research. Investigating reactions with nitriles, alkenes, and other unsaturated systems could lead to the synthesis of novel heterocyclic scaffolds with interesting biological properties.
Furthermore, the thermal and photochemical decomposition of this compound to the corresponding nitrene is an area that warrants deeper investigation. The highly reactive nitrene intermediate could potentially undergo a variety of transformations, including C-H insertion, aziridination, and rearrangement reactions. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the reactivity and selectivity of the nitrene, potentially leading to unique and valuable synthetic outcomes that differ from those of other pyridyl nitrenes.
The functionalization of the pyridine (B92270) ring itself, beyond the azide group, presents another underexplored avenue. The trifluoromethyl group directs nucleophilic aromatic substitution to specific positions on the ring, but the scope of nucleophiles and the conditions for these reactions could be significantly expanded.
Development of Novel Methodologies for its Synthesis and Functionalization
Future research will undoubtedly focus on the development of more efficient, sustainable, and scalable synthetic methods for this compound and its derivatives. While the current synthesis from the corresponding fluoro-pyridine is effective, exploring alternative routes from more readily available starting materials would be a valuable contribution. This could involve, for instance, the direct azidation of a C-H bond on the pyridine ring, a transformation that is currently a significant challenge in heterocyclic chemistry.
Moreover, the development of novel catalytic systems for the functionalization of this compound is a key area for advancement. This includes the design of catalysts for enantioselective cycloaddition reactions, which would provide access to chiral triazole derivatives with potential applications in medicinal chemistry and materials science. Additionally, the use of photoredox catalysis could open up new reaction pathways for this versatile building block. numberanalytics.com
The synthesis of derivatives with additional functional groups on the pyridine ring is another important direction. This would allow for further elaboration of the molecular structure and the creation of a diverse library of compounds for biological screening and other applications.
Potential for Expanding its Utility in Diverse Areas of Organic Chemistry
The trifluoromethylpyridine motif is a key structural element in many active agrochemical and pharmaceutical ingredients. nih.gov The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and binding affinity, make it a highly sought-after moiety in drug design. nih.govnih.gov this compound serves as a valuable precursor to a wide range of trifluoromethyl-substituted pyridyl compounds, particularly triazoles, which are themselves an important class of biologically active heterocycles.
The triazole products derived from the cycloaddition reactions of this compound have significant potential in medicinal chemistry. Triazoles are known to exhibit a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The ability to readily synthesize a variety of substituted trifluoromethyl-pyridyl triazoles from this building block makes it a powerful tool for the discovery of new therapeutic agents. nih.gov
Beyond medicinal chemistry, the unique electronic properties of the this compound scaffold suggest its potential application in materials science. The incorporation of this unit into polymers or other materials could lead to novel properties, such as enhanced thermal stability or specific photophysical characteristics. The development of new synthetic methodologies and a deeper understanding of its reactivity will undoubtedly pave the way for the expanded use of this versatile compound in a wide range of chemical disciplines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Azido-4-(trifluoromethyl)pyridine, and how can purity be optimized?
- Methodology : A two-step approach is typical: (1) introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions, followed by (2) azide substitution at the 2-position. For azidation, sodium azide under reflux in polar aprotic solvents (e.g., DMF) is common. Purification via recrystallization (acetic acid/water mixtures) or column chromatography is critical to achieve >95% purity. Monitor reaction progress using TLC or HPLC .
- Key Considerations : Avoid prolonged heating to prevent azide decomposition. Use inert atmospheres (N₂/Ar) to minimize side reactions.
Q. How should researchers characterize this compound, and what spectral data are diagnostic?
- Techniques :
- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–9.0 ppm) and trifluoromethyl splitting patterns.
- IR Spectroscopy : Confirm the azide group via a strong absorption band near 2100–2200 cm⁻¹ .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺).
Intermediate/Advanced Research Questions
Q. What is the reactivity of this compound with transition metals, and how can this inform catalyst design?
- Methodology : The azide group acts as a ligand or undergoes metal-mediated transformations. For example:
- Pd/Pt Complexation : React with [PdCl₂(cod)] or [PtCl₂(NH₃)₂] to form cyclometalated complexes. Monitor ligand exchange via UV-Vis or cyclic voltammetry .
- Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked materials. Optimize CuSO₄/sodium ascorbate ratios for regioselectivity .
Q. How does thermal stability impact the handling and storage of this compound?
- Findings : Azides are thermally sensitive. Differential Scanning Calorimetry (DSC) studies on analogous compounds (e.g., 4-azido-tetrafluoropyridine) show exothermic decomposition above 120°C. Store at –20°C in amber vials under inert gas .
- Safety : Conduct small-scale thermal screening (TGA/DSC) before scaling reactions. Implement blast shields in high-temperature protocols .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields or byproduct profiles be resolved?
- Analysis : Divergent results often stem from:
- Reagent Purity : Trace moisture degrades azides; use anhydrous solvents (e.g., molecular sieves).
- Reaction Monitoring : Inline FTIR or Raman spectroscopy detects intermediate species (e.g., nitrene formation) .
Q. What computational tools are suitable for predicting the electronic effects of the trifluoromethyl-azide substituent pair?
- Approach :
- DFT Calculations : Use Gaussian or ORCA to model charge distribution and frontier orbitals (HOMO/LUMO). The electron-withdrawing CF₃ group polarizes the azide’s electron density, enhancing electrophilicity .
- Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., DMSO vs. THF) .
Q. How can this compound be applied in heterocyclic synthesis or materials science?
- Applications :
- Heterocycle Synthesis : React with strained alkynes (e.g., norbornene) to form fused triazoles for drug-discovery scaffolds .
- Polymer Functionalization : Incorporate into metal-organic frameworks (MOFs) via post-synthetic modification. Characterize porosity via BET surface area analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
